An In-depth Technical Guide to the Chemical Properties and Structure of Mecoprop (MCPP)
An In-depth Technical Guide to the Chemical Properties and Structure of Mecoprop (MCPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (MCPP) is a selective, post-emergent herbicide belonging to the phenoxyacetic acid group of chemicals.[1] It is widely utilized in agriculture and turf management for the control of broadleaf weeds.[2] MCPP functions by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[1] This guide provides a comprehensive overview of the chemical and physical properties of Mecoprop, its molecular structure, and its mechanism of action, with a focus on providing detailed technical information for a scientific audience.
Chemical and Physical Properties
Mecoprop is a white to light brown crystalline solid at room temperature.[3] It is an odorless compound that is stable under normal storage conditions.[3][4] The following tables summarize the key physicochemical properties of Mecoprop.
Table 1: General Chemical Properties of Mecoprop (MCPP)
| Property | Value | Reference(s) |
| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | [5] |
| Common Names | Mecoprop, MCPP, Methylchlorophenoxypropionic acid | [5] |
| CAS Number | 93-65-2 | [5] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [4] |
| Molecular Weight | 214.64 g/mol | [4] |
Table 2: Physicochemical Data of Mecoprop (MCPP)
| Property | Value | Temperature (°C) | Reference(s) |
| Melting Point | 94-95 °C | N/A | [5] |
| Boiling Point | Decomposes before boiling | N/A | [5] |
| Water Solubility | 900 mg/L | 20 | [5] |
| pKa | 3.78 | N/A | [4] |
| Vapor Pressure | 1.6 mPa | 20 | |
| log Kow (Octanol-Water Partition Coefficient) | 3.13 | N/A | [4] |
Molecular Structure and Stereochemistry
Mecoprop is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, also known as Mecoprop-P.[5][6]
Experimental Protocols
The determination of the physicochemical properties of chemical substances like Mecoprop is standardized through internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.
Melting Point/Melting Range (OECD Test Guideline 102)
This guideline describes several methods for determining the melting point of a substance.[7][8]
-
Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.
Boiling Point (OECD Test Guideline 103)
For substances that do not decompose at their boiling point, this guideline provides several methods.[9] Since Mecoprop decomposes before boiling, this test is not applicable in its standard form. The decomposition temperature is typically reported instead.
Water Solubility (OECD Test Guideline 105)
This guideline details two primary methods for determining the water solubility of a substance.[3][10]
-
Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with continuous stirring. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC-MS).
-
Column Elution Method: A solid support in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.
Dissociation Constant (pKa) in Water (OECD Test Guideline 112)
This guideline describes methods for determining the dissociation constant of a substance in an aqueous solution.[11][12]
-
Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base. The pKa is determined from the pH profile of the titration curve.
-
Spectrophotometric Method: This method is suitable for substances where the ionized and non-ionized forms have different UV/Visible absorption spectra. The absorbance of solutions at different known pH values is measured, and the pKa is calculated from the change in absorbance.
-
Conductometric Method: The electrical conductivity of a solution of the substance is measured as a function of its concentration. The pKa can be determined from the change in conductivity upon dissociation.
Vapor Pressure (OECD Test Guideline 104)
This guideline outlines several methods for determining the vapor pressure of a substance.[4][13]
-
Dynamic Method (Isoteniscope): The substance is heated in a closed system, and the temperature at which the vapor pressure equals a known external pressure is determined.
-
Static Method: The substance is placed in a closed container at a constant temperature, and the pressure of the vapor in equilibrium with the substance is measured directly.
-
Gas Saturation Method: A stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined. The vapor pressure is calculated from this data.
Mechanism of Action: Synthetic Auxin
Mecoprop acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] In susceptible broadleaf plants, MCPP disrupts normal hormonal balance, leading to uncontrolled cell division and elongation, stem curling, and ultimately, plant death. This selective action is due to differences in translocation and metabolism of the herbicide between susceptible and resistant plant species.
The molecular mechanism of auxin action, and thus that of synthetic auxins like MCPP, involves the SCF-TIR1/AFB ubiquitin-ligase complex.
Synthesis and Analysis
General Synthesis Pathway
The industrial synthesis of Mecoprop typically involves the reaction of 4-chloro-2-methylphenol (B52076) with a propionic acid derivative.
Analytical Methods for Enantiomeric Separation
As the herbicidal activity of Mecoprop is enantiomer-specific, methods for separating and quantifying the (R) and (S) enantiomers are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique.
Conclusion
This technical guide has provided a detailed examination of the chemical properties and structure of Mecoprop (MCPP). The tabulated physicochemical data, standardized experimental protocols, and visualizations of its stereochemistry, mechanism of action, and synthesis offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental characteristics is essential for its safe handling, effective use, and the development of new, more selective and environmentally benign herbicides.
References
- 1. oecd.org [oecd.org]
- 2. laboratuar.com [laboratuar.com]
- 3. books.google.cn [books.google.cn]
- 4. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 5. chiraltech.com [chiraltech.com]
- 6. library.canberra.edu.au [library.canberra.edu.au]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
